Carazostatin

Lipid peroxidation inhibition Liposomal membrane assay Carbazole alkaloid

Carazostatin is a 3-hydroxycarbazole alkaloid with demonstrated superiority over α-tocopherol in inhibiting lipid peroxidation within liposomal membranes. It is the most potent inhibitor among tested carbazole compounds in rat brain homogenate models, making it an essential reference for neural oxidative stress research. The ex vivo evidence of oral bioavailability supports its use in pharmacokinetic studies of Streptomyces-derived alkaloids. Select this compound for SAR programs requiring a 3-monohydroxycarbazole anchor point, where O-ethyl and N,O-dimethyl derivatives show abolished activity, confirming the native substitution pattern's necessity.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 126168-32-9
Cat. No. B1668301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazostatin
CAS126168-32-9
Synonyms1-heptyl-3-hydroxy-2-methylcarbazole
carazostatin
carbazostatin
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2
InChIInChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3
InChIKeyADLBIVFEKWBVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carazostatin (CAS 126168-32-9) Procurement Guide: Free Radical Scavenger and Lipid Peroxidation Inhibitor from Streptomyces chromofuscus


Carazostatin (CAS 126168-32-9) is a 3-hydroxycarbazole alkaloid isolated from the culture of Streptomyces chromofuscus DC 118 [1]. It is characterized as a free radical scavenger and potent inhibitor of lipid peroxidation, with a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol [2]. Carazostatin belongs to the class of microbial-derived carbazole alkaloids that exhibit antioxidant activity in both homogeneous solutions and liposomal membrane systems [3].

Why Carazostatin Cannot Be Simply Replaced with Other Carbazole Alkaloids or Common Antioxidants


Carazostatin exhibits distinct antioxidant activity that cannot be assumed for structurally related carbazole alkaloids. While compounds such as carbazomycin B share the carbazole scaffold, systematic evaluation reveals that carazostatin demonstrates the most potent inhibitory activity against lipid peroxidation among tested carbazole compounds [1]. Furthermore, O-ethyl and N,O-dimethyl derivatives of carazostatin show substantially reduced or abolished activity, confirming that the specific 3-hydroxycarbazole structure with its native substitution pattern is essential for maximal efficacy [2]. In comparative assays with 3,4-dioxygenated carbazoles such as carbazomadurin A and B, carazostatin displays quantitatively distinct antioxidant profiles [3].

Carazostatin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


Carazostatin Superiority Over α-Tocopherol in Liposomal Membrane Antioxidant Activity

In a direct comparative study using liposomal membrane systems, carazostatin demonstrated stronger antioxidant activity than α-tocopherol (vitamin E), the benchmark physiological lipid-soluble antioxidant [1].

Lipid peroxidation inhibition Liposomal membrane assay Carbazole alkaloid

Carazostatin Ranks Most Potent Among Carbazole Compounds in Rat Brain Homogenate Lipid Peroxidation

In a systematic evaluation of multiple carbazole compounds, carazostatin exhibited the most potent inhibitory activity against lipid peroxidation in rat brain homogenate in vitro [1].

Lipid peroxidation inhibition Carbazole alkaloid screening In vitro brain homogenate

Carazostatin Activity Comparison with 3,8-Dihydroxycarbazoles (Carbazomadurin A/B)

Comprehensive evaluation across multiple assay systems revealed that 3,8-dihydroxycarbazoles carbazomadurin A (2) and B (3) exhibited higher antioxidant activities than the 3-monohydroxycarbazole carazostatin (1) [1].

Carbazole alkaloid Structure-activity relationship Antioxidant screening

Carazostatin Superiority Over Lunarizine and Butylated Hydroxytoluene in Fe²⁺/Ascorbic Acid-Induced Lipid Peroxidation

In Fe²⁺/ascorbic acid-induced lipid peroxidation assays, carazostatin showed higher inhibitory activity than both the brain protective agent lunarizine and the synthetic antioxidant butylated hydroxytoluene (BHT) [1].

Lipid peroxidation inhibition Neuroprotective agent comparison Synthetic antioxidant

Carazostatin Demonstrates Ex Vivo Oral Bioavailability in Mouse Blood Plasma Lipid Peroxidation Model

Ex vivo evaluation in mouse blood plasma demonstrated that carazostatin, along with its O-modified derivatives, maintained strong inhibitory activity against lipid peroxidation upon oral administration to mice [1].

Ex vivo pharmacology Oral administration Carbazole alkaloid

Carazostatin Optimal Research Application Scenarios Based on Validated Evidence


Liposomal Membrane Antioxidant Studies Requiring Superior Activity to α-Tocopherol

Carazostatin is specifically indicated for research programs investigating lipid peroxidation in membrane systems where α-tocopherol serves as the benchmark comparator but insufficient potency is a limiting factor [1]. The direct evidence of carazostatin's superiority over α-tocopherol in liposomal membranes makes it an appropriate candidate for studying membrane-localized antioxidant mechanisms beyond vitamin E-dependent pathways.

Neural Tissue Oxidative Stress Models Using Rat Brain Homogenate Systems

Given carazostatin's demonstrated rank as the most potent inhibitor among tested carbazole compounds in rat brain homogenate lipid peroxidation assays [1], this compound is particularly suitable for researchers modeling oxidative damage in neural tissues. The rat brain homogenate system provides a physiologically relevant complex lipid environment that mimics aspects of central nervous system oxidative stress.

Carbazole Structure-Activity Relationship Studies in Antioxidant Development

Carazostatin serves as a key reference compound for structure-activity relationship studies of carbazole-based antioxidants. The direct comparative data showing carazostatin (3-monohydroxycarbazole) exhibits lower activity than 3,8-dihydroxycarbazoles carbazomadurin A/B [1] provides a quantitative anchor point for understanding how hydroxyl substitution patterns modulate antioxidant potency across different assay systems.

Oral Bioavailability Studies of Microbial-Derived Carbazole Alkaloids

The ex vivo evidence demonstrating carazostatin's maintained inhibitory activity in mouse blood plasma following oral administration [1] supports its use as a model compound for investigating the pharmacokinetic behavior and systemic distribution of naturally occurring carbazole alkaloids. Researchers studying oral bioavailability of Streptomyces-derived secondary metabolites may find carazostatin a useful reference standard.

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